Aldose reductase-IN-6 Exhibits Competitive Inhibition with a Ki of 18 nM
Aldose reductase-IN-6 is a competitive inhibitor of aldose reductase, as evidenced by its Ki value of 0.018 μM (18 nM), indicating high-affinity binding to the enzyme's active site. This contrasts with other ARIs like zopolrestat, which is a potent but non-competitive inhibitor. The competitive mechanism of Aldose reductase-IN-6 may offer advantages in specific research contexts where substrate competition is a desired model .
| Evidence Dimension | Mechanism of Inhibition and Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.018 μM (18 nM) for aldose reductase (AR) |
| Comparator Or Baseline | Zopolrestat: Non-competitive inhibitor with IC50 = 3.1 nM. Sorbinil: Inhibits AR, but specific Ki data for this comparator not readily available for this assay. |
| Quantified Difference | Aldose reductase-IN-6 has a Ki of 18 nM, while Zopolrestat's IC50 is 3.1 nM. Note: Ki and IC50 values are not directly comparable across different experimental conditions and inhibition mechanisms, but the competitive nature of Aldose reductase-IN-6 is a key differentiator. |
| Conditions | In vitro enzyme inhibition assay, likely using recombinant human aldose reductase (ALR2). |
Why This Matters
The competitive inhibition mechanism and specific Ki value are crucial for researchers modeling substrate-enzyme interactions or requiring a reversible, active-site targeted inhibitor.
